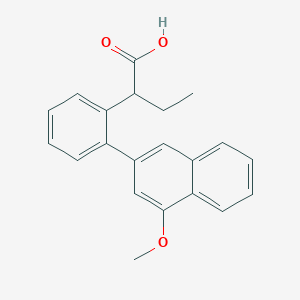
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and a trifluoromethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated ketone under acidic or basic conditions.
Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the nucleophilic substitution of a chloro-substituted methoxyphenylamine with the thiazole intermediate.
Attachment of the Trifluoromethoxyphenyl Group: The final step includes the acylation of the amine group with a trifluoromethoxy-substituted acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
相似化合物的比较
Similar Compounds
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the trifluoromethoxy group.
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-chlorophenyl)acetamide: Similar structure but contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it distinct from similar compounds.
属性
分子式 |
C19H15ClF3N3O4S |
|---|---|
分子量 |
473.9 g/mol |
IUPAC 名称 |
2-[2-(5-chloro-2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H15ClF3N3O4S/c1-29-14-7-2-10(20)8-13(14)25-18-26-17(28)15(31-18)9-16(27)24-11-3-5-12(6-4-11)30-19(21,22)23/h2-8,15H,9H2,1H3,(H,24,27)(H,25,26,28) |
InChI 键 |
DTAUICHJAHTHBD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


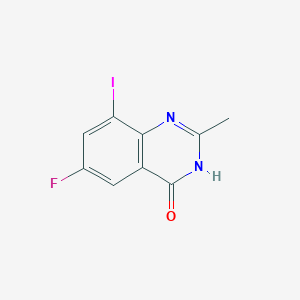

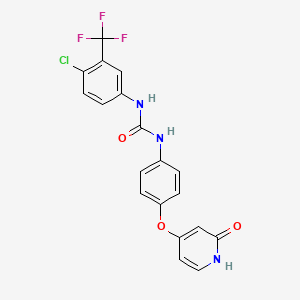
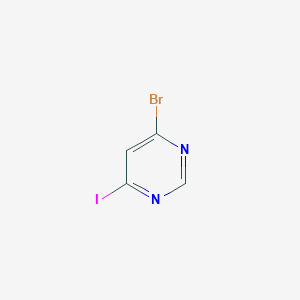
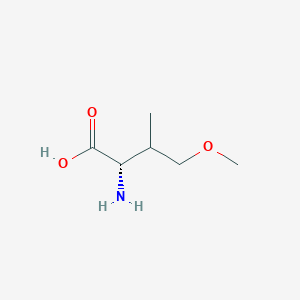
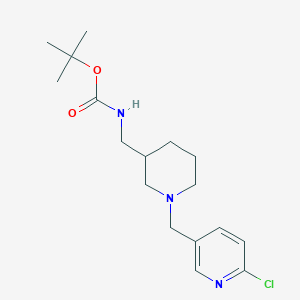
amine](/img/structure/B13078807.png)

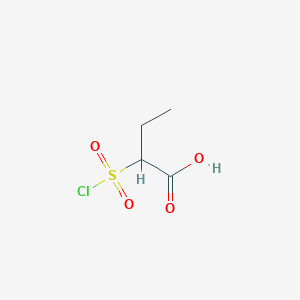
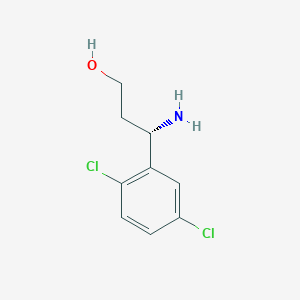
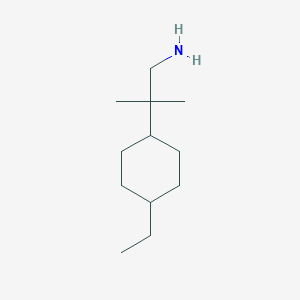
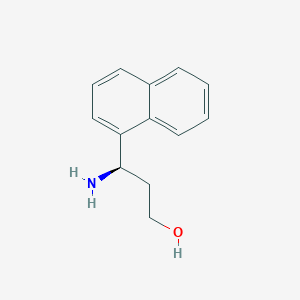
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
